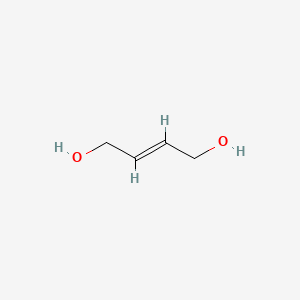

2-Butene-1,4-diol

Overview

Description

2-Butene-1,4-diol is an organic compound with the chemical formula C4H8O2. It is a yellow oil that is soluble in chloroform and other organic solvents . This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone. It is an important intermediate in the synthesis of various chemicals and has applications in multiple industries.

Mechanism of Action

Target of Action

The primary targets of 2-Butene-1,4-diol are the respiratory system , liver , kidney , and spleen . These organs are crucial for various physiological processes, including oxygen transport, detoxification, waste filtration, and immune response.

Mode of Action

This compound interacts with its targets primarily through hydrogenation reactions . The compound undergoes a series of parallel and consecutive isomerization and hydrogenation reactions, forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .

Biochemical Pathways

The hydrogenation of this compound involves two stages :

- Further reduction of cis-2-butene-1,4-diol to form butane-1,4-diol, along with a variety of side products .

Pharmacokinetics

It is known that the compound exhibits high solubility in water, ethyl alcohol, and acetone , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that the compound is extensively used in cycloaddition reactions , indicating that it may influence molecular structures and cellular processes.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-Butene-1,4-diol interacts with various enzymes and proteins. For instance, it undergoes hydrogenation over a carbon-supported palladium catalyst . The hydrogenation of this compound leads to a wide variety of products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, butane formation is attributed to the double condensation and hydrogenation of a chemisorbed cis-but-2-ene-1,4-diol intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butene-1,4-diol can be synthesized through the selective hydrogenation of 2-butyne-1,4-diol. This process involves the use of catalysts such as palladium or nickel. For instance, a Schiff base modified palladium catalyst has been shown to achieve high selectivity and conversion rates under mild conditions (50°C, 2 MPa H2, and 4 hours) . Another method involves the use of silicon carbide-supported platinum catalysts, which also provide high selectivity and conversion rates .

Industrial Production Methods: The industrial production of this compound typically involves the selective hydrogenation of 2-butyne-1,4-diol using nickel or palladium catalysts. The process is optimized to minimize the formation of by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: When treated with dichromate in acidic solution, this compound forms furan.

Reduction: The compound can be reduced to butane-1,4-diol using hydrogenation catalysts.

Substitution: Halogens can react with this compound to form substitution or addition products such as 4-halobutenols or 2,3-dihalo-1,4-butanediol.

Major Products:

Furan: Formed through oxidation.

Butane-1,4-diol: Formed through reduction.

4-Halobutenols and 2,3-Dihalo-1,4-butanediol: Formed through halogenation.

Scientific Research Applications

2-Butene-1,4-diol has a wide range of applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of various chemicals, including vitamins A and B6.

Biology: The compound is used in biological studies for its nematocidal activity.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals.

Industry: this compound is used in the production of polymers, plasticizers, and synthetic resins.

Comparison with Similar Compounds

2-Butene-1,4-diol can be compared with other similar compounds such as 2-butyne-1,4-diol and 1,4-butanediol:

2-Butyne-1,4-diol: This compound is an alkyne with a triple bond, whereas this compound is an alkene with a double bond.

1,4-Butanediol: This compound is a saturated diol with no double bonds.

The uniqueness of this compound lies in its ability to undergo selective hydrogenation and its versatility in various chemical reactions, making it a valuable intermediate in the synthesis of numerous chemicals.

Properties

IUPAC Name |

(E)-but-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTVZLZNOYNASJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801033684 | |

| Record name | 2-Butene-1,4-diol (trans) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141-149 °C AT 20 MM HG | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C, 128 °C (263 °F) OC | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.067-1.074 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ALMOST COLORLESS LIQUID | |

CAS No. |

821-11-4, 110-64-5 | |

| Record name | trans-2-Butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene-1,4-diol (trans) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-ene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butene-1,4-diol, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE-1,4-DIOL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6354W2W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C (45 °F) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-butene-1,4-diol?

A1: this compound has a molecular formula of C4H8O2 and a molecular weight of 88.11 g/mol.

Q2: Can you describe the spectroscopic data for this compound?

A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly employ infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR for structural characterization. [, ] These techniques help identify functional groups and analyze the arrangement of atoms within the molecule. [, ]

Q3: How can I synthesize this compound?

A3: this compound can be synthesized through various methods, including: * Hydrogenation of 1,4-butynediol: This method, employing a palladium-ruthenium alloy membrane catalyst, allows for continuous production of this compound with 1,4-butanediol as a co-product. [] * Partial hydrogenation of 2-butyne-1,4-diol: This reaction, catalyzed by palladium or bio-palladium catalysts, selectively produces this compound. [, ] Factors influencing selectivity, such as solvent and catalyst support, have been investigated. [, ] * Polycondensation of cis-2-butene-1,4-diol: Using a specific ruthenium (IV) allyl catalyst, this method yields telechelic poly(2-butenediol) oligomers, valuable as chain extenders and macromonomers. []

Q4: How can cis and trans isomers of this compound be separated and identified?

A4: High-performance liquid chromatography (HPLC) utilizing chiral columns, such as (S,S)-Whelk-O 1 and ChiraSpher, successfully separates the isomers. [, ] Liquid chromatography-mass spectrometry (LC-MS) aids in identifying the separated peaks. [, ]

Q5: What is the thermal stability of this compound based polyesters?

A5: Research on hexolic anhydride-based polyesters reveals that those incorporating this compound exhibit lower thermal stability compared to those based on saturated diols like 1,4-butanediol. [, ] The presence of the double bond in this compound influences the degradation pathway, leading to lower thermal stability. [, ]

Q6: Can this compound be incorporated into metal-organic frameworks (MOFs)?

A6: Yes, a tetraphenylethene-based luminescent MOF incorporating this compound as a ligand has been reported. [] This MOF demonstrates a unique ability to differentiate between cis and trans isomers of this compound and other related compounds based on their fluorescence quenching abilities. []

Q7: What is the role of this compound in palladium-catalyzed reactions?

A7: this compound serves as a reagent in palladium-catalyzed tandem allylation reactions with o-phenylenediamines. [, ] Direct activation of the C-O bond in this compound, facilitated by a titanium reagent, enables the formation of 1,2,3,4-tetrahydro-2-vinylquinoxalines. [, ] The use of chiral ligands like (R)-BINAP can induce chirality in the product. [, ]

Q8: Can this compound be used to synthesize heterocyclic compounds?

A8: Yes, palladium-catalyzed formal (3 + 3) allylic cycloaddition reactions utilizing this compound and 2-(1-alkynyl)-2-alken-1-ones provide a route to 6,7-dihydro-4H-furo[3,4-c]pyran derivatives. [] This reaction proceeds with high regio- and diastereoselectivity, highlighting the synthetic utility of this compound in constructing complex molecules. []

Q9: Have there been theoretical studies on the cyclodehydration of this compound?

A9: Yes, the cyclodehydration of this compound to its corresponding cyclic ether has been investigated using the AM1 semiempirical method. [] Calculations suggest a concerted mechanism involving semicyclic conformers and acidic/basic active centers. []

Q10: How does the double bond configuration in this compound impact its reactivity?

A10: The cis and trans isomers of this compound exhibit different reactivity in certain reactions. [, , ] For example, in palladium-catalyzed decarboxylative acyloxylation, vinyl ethylene carbonates react with carboxylic acids to selectively yield monoesters of (Z)-2-butene-1,4-diol with high regio- and stereoselectivity. []

Q11: How stable are this compound intercalates with vanadyl and niobyl phosphates?

A11: Intercalates of vanadyl and niobyl phosphates with this compound and other diols have been synthesized and characterized. [] The this compound intercalates, upon heating, transform into more stable phases with altered basal spacing, demonstrating the impact of intercalation on material properties. []

Q12: What are the applications of this compound in polymer chemistry?

A12: this compound is a valuable monomer in synthesizing polyesters, particularly unsaturated polyesters. [, , , ] These polyesters find applications in coatings, resins, and composites. [, , , ] The unsaturated nature of this compound allows for further modification and crosslinking of the resulting polymers. [, , , ]

Q13: Can this compound be used to synthesize 2,5-dihydrofuran?

A13: Yes, acidic resins like sulfonic acid resin D61 effectively catalyze the ring-closing reaction of this compound to produce 2,5-dihydrofuran. [] This highlights the versatility of this compound as a starting material in organic synthesis. []

Q14: How does this compound interact with silicon surfaces?

A14: Studies using scanning tunneling microscopy (STM) and X-ray photoemission spectroscopy (XPS) show that this compound adsorbs onto silicon (100)-2x1 surfaces via the formation of two Si-O bonds. [] Interestingly, the C=C bond remains unreacted, offering possibilities for further surface modifications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B3021625.png)